3-Phenylimidazo[1,2-a]pyridin-2-ol
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Overview
Description
3-Phenylimidazo[1,2-a]pyridin-2-ol is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyridine ring system with a phenyl group attached at the 3-position and a hydroxyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylimidazo[1,2-a]pyridin-2-ol typically involves multicomponent reactions (MCRs) that provide a straightforward approach to constructing the imidazo[1,2-a]pyridine scaffold. One common method involves the condensation of 2-aminopyridine with acetophenone derivatives in the presence of a catalyst such as FeCl3 or Cu(OAc)2 . Another approach utilizes the reaction of 2-aminopyridine with benzyl halides or allyl halides under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and minimizing the use of hazardous reagents. Catalysts such as molecular iodine and environmentally benign solvents like water are often employed to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylimidazo[1,2-a]pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like gold catalysts to form 1,2-diones.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Gold catalysts, air atmosphere.
Substitution: Halogenated reagents, basic conditions.
Cyclization: Various catalysts, including Fe(NO3)3 and CuBr.
Major Products:
Oxidation: 1,2-diones.
Substitution: Substituted imidazo[1,2-a]pyridines.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Phenylimidazo[1,2-a]pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,5-a]pyridine: Another related compound with unique optical and biological properties.
Imidazo[1,2-a]pyrazine: Known for its versatility in organic synthesis and drug development.
Uniqueness: 3-Phenylimidazo[1,2-a]pyridin-2-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its hydroxyl group at the 2-position and phenyl group at the 3-position make it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
CAS No. |
102862-19-1 |
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Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-phenylimidazo[1,2-a]pyridin-2-ol |
InChI |
InChI=1S/C13H10N2O/c16-13-12(10-6-2-1-3-7-10)15-9-5-4-8-11(15)14-13/h1-9,16H |
InChI Key |
OQKRIXFAQIIXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)O |
Origin of Product |
United States |
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